4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine
Overview
Description
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-D]pyrimidine, is a white solid . It has the molecular formula C6H3ClIN3 .
Synthesis Analysis
The compound can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-D]pyrimidine with NIS . An acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-D]pyrimidine (7-deazapurine) ring with various amines has been reported . In another synthesis, compound 34n was prepared from 33 and 4-(bromomethyl)-1-naphthonitrile .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is represented by the InChI code 1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H, (H3,9,10,11,12) .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 7H-pyrrolo[2,3-D]pyrimidine derivatives . It has also been involved in the preparation of 4-((4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-yl)methyl)-1-naphthonitrile .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 294.48 . The storage temperature is 2-8°C .Scientific Research Applications
Pharmaceutical Drug Development
- Application Summary : This compound is utilized as an intermediate in the synthesis of pharmaceutical drugs, particularly kinase inhibitors .
- Results Summary : The use of this compound has led to the development of drugs with potential efficacy against diseases like cancer, as kinase inhibitors play a crucial role in regulating cellular processes .
Antiradiation Compounds
- Application Summary : It serves as a precursor in the creation of compounds that offer protection against radiation .
- Results Summary : Studies suggest that derivatives of this compound can mitigate the harmful effects of radiation exposure .
Nucleoside Analog Synthesis
- Application Summary : It is used to synthesize nucleoside analogs like tubercidin, which have cytotoxic activity and are important in cancer research .
- Results Summary : The analogs show pronounced cytotoxic activity, indicating their potential as therapeutic agents .
Kinase Inhibitor Research
- Application Summary : As a building block in kinase inhibitor research, it contributes to understanding the inhibition of enzymes critical for cell signaling .
- Results Summary : The research has provided insights into the treatment of diseases where cell signaling goes awry, such as cancer .
Treatment of Rheumatoid Arthritis
- Application Summary : This compound is an intermediate in the synthesis of Tofatinib, a drug used in the treatment of moderate to severe rheumatoid arthritis .
- Results Summary : Tofatinib has shown effectiveness in patients with an inadequate response or intolerance to methotrexate .
Anticancer and Antiviral Activities
- Application Summary : Derivatives of this compound have shown promising biological activities, including anticancer and antiviral properties .
- Results Summary : Some derivatives have inhibited the growth and proliferation of cancer cells, while others have displayed potential in combating viral infections .
Janus Kinase (JAK) Inhibitors
- Application Summary : The compound serves as a building block for the synthesis of JAK inhibitors, which are used to treat inflammatory diseases and certain types of cancer .
- Results Summary : Several JAK inhibitors with this pyrrolo[2,3-d]pyrimidine core have been approved by regulatory agencies, and many are in clinical trials, showing significant therapeutic potential .
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITUVDMVAGWHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(N=C2Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470421 | |
Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine | |
CAS RN |
873792-88-2 | |
Record name | 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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